molecular formula C14H8ClN3O3S B4411559 3-chloro-7-nitro-N-pyridin-3-yl-1-benzothiophene-2-carboxamide

3-chloro-7-nitro-N-pyridin-3-yl-1-benzothiophene-2-carboxamide

Cat. No.: B4411559
M. Wt: 333.7 g/mol
InChI Key: IFMYMUUCBUOSBF-UHFFFAOYSA-N
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Description

3-chloro-7-nitro-N-pyridin-3-yl-1-benzothiophene-2-carboxamide is a complex organic compound with the molecular formula C15H10ClN3O3S. This compound is part of the benzothiophene family, which is known for its diverse biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

3-chloro-7-nitro-N-pyridin-3-yl-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClN3O3S/c15-11-9-4-1-5-10(18(20)21)12(9)22-13(11)14(19)17-8-3-2-6-16-7-8/h1-7H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMYMUUCBUOSBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])SC(=C2Cl)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-7-nitro-N-pyridin-3-yl-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the chlorination of benzothiophene, followed by nitration to introduce the nitro group. The resulting intermediate is then subjected to a coupling reaction with 3-pyridinylamine to form the final product. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-chloro-7-nitro-N-pyridin-3-yl-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of reduced benzothiophene derivatives.

    Substitution: Formation of substituted benzothiophene derivatives with various functional groups.

Scientific Research Applications

3-chloro-7-nitro-N-pyridin-3-yl-1-benzothiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-chloro-7-nitro-N-pyridin-3-yl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitro group plays a crucial role in its biological activity, often participating in redox reactions that affect cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(2-pyridinyl)-1-benzothiophene-2-carboxamide
  • 3-chloro-N-(3-pyridinyl)-1-benzothiophene-2-carboxamide
  • 3-chloro-N-(4-pyridinyl)-1-benzothiophene-2-carboxamide

Uniqueness

3-chloro-7-nitro-N-pyridin-3-yl-1-benzothiophene-2-carboxamide is unique due to the presence of both the nitro and pyridinyl groups, which confer distinct chemical and biological properties. The nitro group enhances its reactivity and potential for redox reactions, while the pyridinyl group increases its binding affinity to specific molecular targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-chloro-7-nitro-N-pyridin-3-yl-1-benzothiophene-2-carboxamide
Reactant of Route 2
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3-chloro-7-nitro-N-pyridin-3-yl-1-benzothiophene-2-carboxamide

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